molecular formula C22H18S2 B14372011 3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione CAS No. 89844-75-7

3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione

Cat. No.: B14372011
CAS No.: 89844-75-7
M. Wt: 346.5 g/mol
InChI Key: ZVLJPPMNPFTQDY-UHFFFAOYSA-N
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Description

3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione is a complex organic compound characterized by its unique structure, which includes a benzothiophene core substituted with two 3-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Properties

CAS No.

89844-75-7

Molecular Formula

C22H18S2

Molecular Weight

346.5 g/mol

IUPAC Name

3,3-bis(3-methylphenyl)-2-benzothiophene-1-thione

InChI

InChI=1S/C22H18S2/c1-15-7-5-9-17(13-15)22(18-10-6-8-16(2)14-18)20-12-4-3-11-19(20)21(23)24-22/h3-14H,1-2H3

InChI Key

ZVLJPPMNPFTQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC(=C4)C

Origin of Product

United States

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